2,4-Dichloro-6-(pentabromophenoxy)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-(pentabromophenoxy)-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two chlorine atoms and a pentabromophenoxy group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(pentabromophenoxy)-1,3,5-triazine typically involves the reaction of 2,4-dichloro-1,3,5-triazine with pentabromophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the substitution of the chlorine atoms by the pentabromophenoxy group. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide or toluene to enhance the solubility of the reactants and improve the reaction yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(pentabromophenoxy)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminotriazine derivative, while oxidation might produce a triazine oxide .
Scientific Research Applications
2,4-Dichloro-6-(pentabromophenoxy)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(pentabromophenoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-phenylphenoxyethylamine
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-6-methylpyridine
Uniqueness
2,4-Dichloro-6-(pentabromophenoxy)-1,3,5-triazine is unique due to the presence of the pentabromophenoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability and resistance to degradation .
Properties
CAS No. |
61503-49-9 |
---|---|
Molecular Formula |
C9Br5Cl2N3O |
Molecular Weight |
636.5 g/mol |
IUPAC Name |
2,4-dichloro-6-(2,3,4,5,6-pentabromophenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C9Br5Cl2N3O/c10-1-2(11)4(13)6(5(14)3(1)12)20-9-18-7(15)17-8(16)19-9 |
InChI Key |
BIBSAFSARVVVHS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.